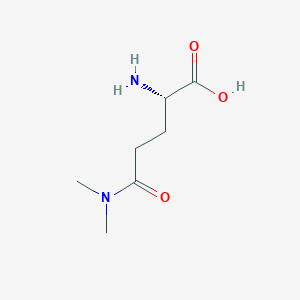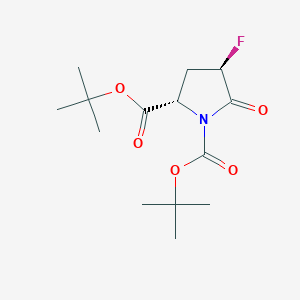
1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound features a pyrrolidine ring substituted with fluoro and oxo groups, and two tert-butyl ester groups
Vorbereitungsmethoden
The synthesis of 1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrrolidine ring, followed by the introduction of the fluoro and oxo groups, and finally the esterification with tert-butyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these reaction conditions to achieve high yield and purity.
Analyse Chemischer Reaktionen
1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound could be investigated for its potential as a drug candidate, particularly if it exhibits biological activity.
Industry: It may find applications in the development of new materials or as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate would depend on its specific interactions with molecular targets. For example, if it is used as a drug candidate, it may interact with enzymes or receptors in the body, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,2-di-tert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate include other pyrrolidine derivatives with different substituents. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of fluoro, oxo, and tert-butyl ester groups, which may confer distinct properties compared to other pyrrolidine derivatives.
Eigenschaften
Molekularformel |
C14H22FNO5 |
|---|---|
Molekulargewicht |
303.33 g/mol |
IUPAC-Name |
ditert-butyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H22FNO5/c1-13(2,3)20-11(18)9-7-8(15)10(17)16(9)12(19)21-14(4,5)6/h8-9H,7H2,1-6H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
ZPBXGONAMUFGQV-BDAKNGLRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H](C(=O)N1C(=O)OC(C)(C)C)F |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


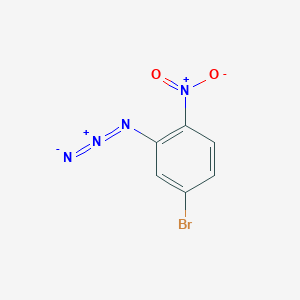
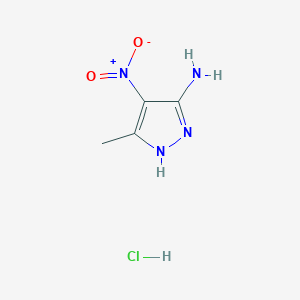
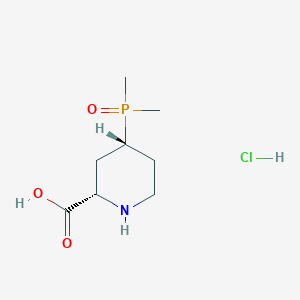
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13505194.png)
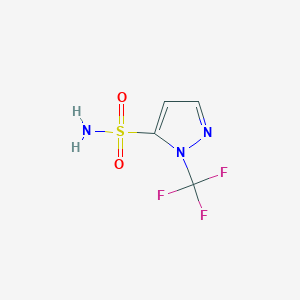
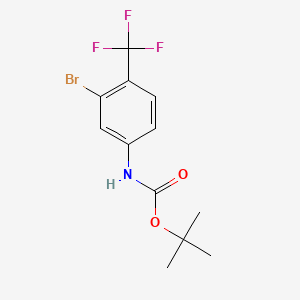

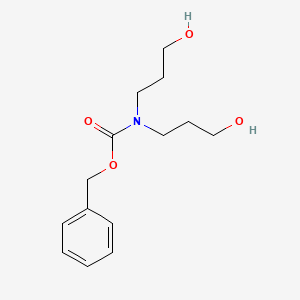
![2-Aminofuro[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13505227.png)
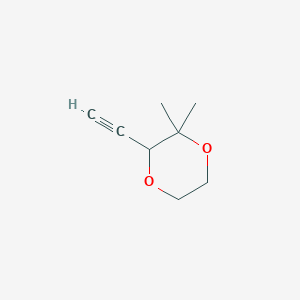
![tert-Butyl 7-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13505233.png)
![1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid](/img/structure/B13505235.png)

